2-Fluoro-4,5-dimethoxybenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of fluorobenzaldehydes, including derivatives similar to 2-fluoro-4,5-dimethoxybenzaldehyde, often involves halogen-exchange reactions or direct functionalization of precursor molecules. A practical method reported by Yoshida and Kimura (1989) involves the halogen-exchange of 4-chlorobenzaldehyde with potassium fluoride in the presence of tetraphenylphosphonium bromide, leading to the synthesis of 4-fluorobenzaldehyde derivatives in good yields (Yoshida & Kimura, 1989).
Molecular Structure Analysis
Investigations into the molecular structure of related fluorobenzaldehydes, such as 4-fluorobenzaldehyde, have shown that these compounds exhibit planar structures with specific bond lengths and angles influenced by the presence of the fluorine atom and substituent groups on the benzene ring. Detailed molecular structure analysis can be obtained through techniques like X-ray diffraction and spectroscopy, supported by computational methods like density functional theory (DFT) (Samdal et al., 1997).
Chemical Reactions and Properties
Fluorobenzaldehydes undergo a variety of chemical reactions, including condensations, nucleophilic substitutions, and additions, due to the reactive aldehyde group and the electron-withdrawing effect of the fluorine atom. For instance, Lukin et al. (2006) developed a new practical synthesis of indazoles via the condensation of o-fluorobenzaldehydes, showcasing the reactivity of such compounds in synthesizing heterocyclic structures (Lukin et al., 2006).
Physical Properties Analysis
The physical properties of 2-fluoro-4,5-dimethoxybenzaldehyde and related compounds, such as solubility, melting point, and boiling point, are influenced by the molecular structure and the presence of functional groups. Studies like those by Al‐Zaqri et al. (2020), which explore the exo⇔endo isomerization and thermal behavior of dimethoxybenzaldehydes, provide insight into the stability and phase behavior of these compounds under different conditions (Al‐Zaqri et al., 2020).
Chemical Properties Analysis
The chemical properties of 2-fluoro-4,5-dimethoxybenzaldehyde, including reactivity, acidity, and electrophilicity, are significantly impacted by the electron-withdrawing fluorine atom and the electron-donating methoxy groups. These effects can be studied through experimental and theoretical methods, providing a comprehensive understanding of the compound's behavior in chemical reactions. Evidence of specific interactions, such as C-H...O hydrogen bonding, in compounds like 4-fluorobenzaldehyde highlights the complex nature of these materials and their potential for forming structured phases or complexes (Ribeiro-Claro et al., 2002).
Scientific Research Applications
Synthesis and Biological Properties
2-Fluoro-4,5-dimethoxybenzaldehyde has been utilized in the synthesis of various fluorinated compounds. For instance, its derivatives were used in preparing fluoronorepinephrines, which demonstrated distinct adrenergic agonist properties in adrenergically responsive systems. These compounds showed variation in their affinity for alpha- and beta-adrenergic receptors, highlighting the influence of fluorine substituents (Kirk et al., 1979).
Crystal Structure and Vibrational Spectra
The molecular structure and properties of 2-fluoro-4,5-dimethoxybenzaldehyde have been explored using X-ray diffraction and vibrational spectroscopy. Studies involving density functional theory have provided insights into its molecular dimer formation, characteristic frequencies, and conformational preferences (Tursun et al., 2015).
Radiopharmaceutical Applications
This compound has been explored as a precursor in the synthesis of radiopharmaceuticals for positron emission tomography, particularly in creating fluorine-18 labeled catecholamines and analogues. These studies emphasize the importance of protective groups that can be removed without harsh conditions, crucial for modern synthesis apparatus in radiopharmaceutical production (Orlovskaja et al., 2016).
Isomerism and DNA Interactions
Research on isomerism in derivatives of 2-Fluoro-4,5-dimethoxybenzaldehyde, such as 2,5-dimethoxybenzaldehyde, has been conducted. These studies include docking against DNA to understand binding abilities, along with analysis of molecular electrostatic potential and other quantum parameters. Such research is crucial for understanding the compound's potential in medicinal chemistry and biological applications (Al‐Zaqri et al., 2020).
Fluorophore Development
The development of fluorophores based on derivatives of 2-Fluoro-4,5-dimethoxybenzaldehyde has been investigated. These fluorophores exhibit solvatochromic properties, becoming fluorescent upon intermolecular hydrogen bonding. Their unique fluorescence properties are independent of solvent polarity and have potential applications in chemical biology and medicinal chemistry (Okada et al., 2016).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and seeking immediate medical assistance if swallowed .
properties
IUPAC Name |
2-fluoro-4,5-dimethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBYQNVXKFMSSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345312 | |
Record name | 2-Fluoro-4,5-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4,5-dimethoxybenzaldehyde | |
CAS RN |
71924-62-4 | |
Record name | 2-Fluoro-4,5-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-4,5-dimethoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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